molecular formula C14H14ClF3N4O B5516148 N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide

N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide

Cat. No. B5516148
M. Wt: 346.73 g/mol
InChI Key: URCBPKRUHFDSPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, similar to N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide, involves methods that allow the formation of the triazole ring. These methods may include cyclization reactions and the use of different reagents to introduce specific functional groups. For instance, Şahin et al. explored the synthesis of related compounds using X-ray diffraction techniques, indicating a structured approach to crafting these molecules (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is typically determined using spectroscopic and structural studies. For example, the crystal structure and spectroscopic analysis, such as IR, NMR, and X-ray diffraction, provide insights into the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's behavior and reactivity (Şahin et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of this compound revolve around its functional groups and molecular structure. These can include nucleophilic substitutions, hydrogen bonding, and other interactions that define its chemical behavior and application potential. Studies such as those by Boechat et al. provide a basis for understanding these interactions and reactions in structurally similar compounds (Boechat et al., 2011).

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

A study on new synthetic 1,2,4-triazole derivatives, including similar structures, revealed their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for treating conditions like Alzheimer's disease. The research involved synthesizing derivatives and testing their inhibitory activities, where some compounds showed potent inhibitory potential. Molecular docking studies were carried out to understand the interactions with the enzymes (Riaz et al., 2020).

Structural Analysis

Another study focused on the structures of two compounds closely related to the one , examining their crystalline forms and intermolecular interactions. This research provides insights into how small changes in molecular structure can influence the overall geometry and potential intermolecular interactions, which is crucial for understanding the behavior of such compounds in solid-state form (Boechat et al., 2011).

Anticancer Activity

Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, has shown anticancer activity through in silico modeling targeting the VEGFr receptor. This study underscores the potential of such compounds in developing new anticancer therapies, highlighting the importance of molecular docking and structural analysis in drug discovery (Sharma et al., 2018).

Synthesis and α-Glucosidase Inhibition

Iftikhar et al. (2019) synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide and evaluated them for their α-glucosidase inhibitory potential. This research contributes to the development of new therapeutic agents for managing diseases like diabetes by targeting α-glucosidase, an enzyme involved in carbohydrate digestion (Iftikhar et al., 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

A study on bioactive benzothiazolinone acetamide analogs, including derivatives similar to the specified compound, explored their ligand-protein interactions and photovoltaic efficiency modeling. This research highlights the multifaceted applications of such compounds, from potential therapeutic uses to their role in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

N-[2-[5-(4-chlorophenyl)-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N4O/c1-9(23)19-7-6-12-20-13(10-2-4-11(15)5-3-10)21-22(12)8-14(16,17)18/h2-5H,6-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCBPKRUHFDSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC(=NN1CC(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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